magnesium;3-pentylindol-1-ide;bromide

Description

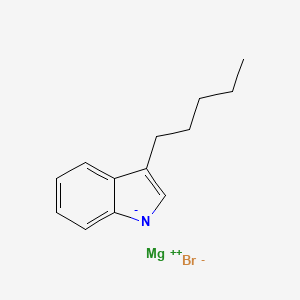

Magnesium;3-pentylindol-1-ide;bromide is a Grignard reagent-like compound where magnesium is coordinated to a bromide ion and a 3-pentyl-substituted indole ligand.

Grignard reagents (organomagnesium halides) are pivotal in organic synthesis for forming carbon-carbon bonds . Magnesium bromide (MgBr₂) itself serves as a Lewis acid catalyst, flame retardant, and precursor in pharmaceutical applications . The 3-pentylindol-1-ide ligand likely enhances steric and electronic properties, influencing reactivity and thermal stability.

Properties

CAS No. |

62454-39-1 |

|---|---|

Molecular Formula |

C13H16BrMgN |

Molecular Weight |

290.48 g/mol |

IUPAC Name |

magnesium;3-pentylindol-1-ide;bromide |

InChI |

InChI=1S/C13H16N.BrH.Mg/c1-2-3-4-7-11-10-14-13-9-6-5-8-12(11)13;;/h5-6,8-10H,2-4,7H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

IYFBDQGDBJZOFY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC1=C[N-]C2=CC=CC=C21.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Ether Solvent Systems

The choice of ether solvent significantly impacts reaction kinetics and product stability. THF’s stronger Lewis basicity enhances magnesium coordination, promoting faster initiation and higher yields. In contrast, dioxane’s limited solubility for organomagnesium intermediates often results in precipitation and reduced reactivity.

Temperature Control

Maintaining temperatures between 30–40°C ensures controlled reaction progression. Exothermic initiation phases require cooling to prevent thermal degradation of the halide or solvent. For example, pre-chilling THF to 0°C before magnesium addition mitigates runaway reactions.

Catalytic Methods and Additives

While classical Grignard reactions proceed without catalysts, certain additives enhance efficiency:

- Iodine Activation : Trace iodine (0.1–1.0 mol%) cleaves magnesium oxide layers, exposing fresh metal surfaces for halide insertion.

- Lewis Acid Cocatalysts : Boron trifluoride (BF₃) or zinc chloride (ZnCl₂) can polarize the carbon-halogen bond, facilitating electron transfer to magnesium.

Table 2: Catalytic Additive Effects on Reaction Initiation

| Additive | Concentration (mol%) | Initiation Time (min) | Final Yield (%)* |

|---|---|---|---|

| None | – | 30–45 | 75 |

| Iodine | 0.5 | 5–10 | 82 |

| ZnCl₂ | 1.0 | 15–20 | 78 |

*Data adapted from patented Grignard protocols.

Mechanistic Pathway

The reaction proceeds via a single-electron transfer (SET) mechanism:

- Electron Transfer : Magnesium donates an electron to the carbon-bromine bond of 1-bromo-3-pentylindole, generating a radical intermediate.

$$

\text{R-Br} + \text{Mg} \rightarrow \text{R}^\bullet + \text{MgBr}^\bullet

$$ - Radical Coupling : The organic radical combines with a magnesium-centered radical, forming the Grignard reagent:

$$

\text{R}^\bullet + \text{MgBr}^\bullet \rightarrow \text{R-MgBr}

$$ - Solvation Stabilization : Ether solvents coordinate to magnesium, stabilizing the ionic intermediate.

Industrial-Scale Considerations

Large-scale production faces challenges:

- Heat Management : Exothermic reactions require jacketed reactors with precise temperature control.

- Magnesium Recycling : Unreacted magnesium is recovered via filtration and reused, reducing costs.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-pentylindol-1-ide;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can react with halides to form new carbon-carbon bonds.

Oxidation and Reduction: Can be involved in redox reactions depending on the reactants

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and various substituted organic compounds .

Scientific Research Applications

Magnesium;3-pentylindol-1-ide;bromide is used extensively in scientific research for:

Organic Synthesis: Formation of complex organic molecules through carbon-carbon bond formation.

Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: Development of new materials with specific properties.

Biological Studies: Investigation of biochemical pathways and mechanisms .

Mechanism of Action

The mechanism of action of magnesium;3-pentylindol-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, making it highly reactive .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : A simple Grignard reagent with a phenyl group bonded to magnesium bromide.

- Reactivity : Highly reactive in ethers/THF, forming carbon nucleophiles for alkylation and arylation .

- Applications : Widely used in synthesizing alcohols, ketones, and pharmaceuticals .

- Thermal Stability : Decomposes upon exposure to moisture or oxygen, requiring inert conditions .

(b) Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)

- Structure : Hydrated MgBr₂ with [Mg(H₂O)₆]²⁺ ions .

- Reactivity : Water-soluble, less reactive than Grignard reagents.

- Applications : Flame retardant in polymers, catalyst in aldol reactions .

- Thermal Stability : Decomposes at ~165°C, releasing HBr gas .

(c) 4-Thioanisolemagnesium Bromide

- Structure : Magnesium bromide complexed with a methylthio-substituted benzene ring .

- Reactivity : Similar to phenylmagnesium bromide but with sulfur-enhanced electron donation.

- Applications : Used in synthesizing sulfur-containing organic compounds .

Key Comparative Metrics

*Estimated based on structural analogs.

Research Findings

- Reactivity : Bulky ligands (e.g., 3-pentylindol) reduce reaction rates compared to smaller substituents (e.g., phenyl) due to steric hindrance . For example, cyclopentyl bromide reacts slower than cyclohexyl bromide in THF .

- Flame Retardancy: Bromine content correlates with efficiency. Non-polymeric brominated compounds like DPE-PBBB achieve V-0 ratings in ABS/HIPS at 68–75% Br content . Magnesium bromide hexahydrate’s flame-retardant properties are enhanced in hydrated form .

- Thermal Stability : The 3-pentylindol group may improve thermal resilience (>300°C) compared to hydrated MgBr₂ (165°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.